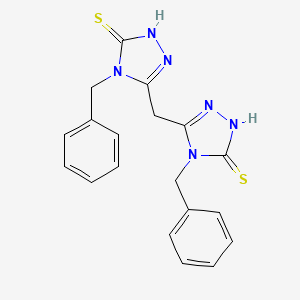

5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) (MBT) is a small organic molecule with a wide range of applications in the field of organic chemistry. It is a thiol derivative of 1,2,4-triazole and is commonly used as a reagent in organic synthesis. MBT has been used as a catalyst in a variety of reactions, such as Diels-Alder cycloadditions, Michael additions, and the oxidation of alcohols. Additionally, MBT has been used as a ligand in the synthesis of metal complexes and as a reagent in the synthesis of organometallic compounds.

Applications De Recherche Scientifique

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes “5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)” a potential candidate for the development of new antibacterial agents.

Anticancer Agents

1,2,4-triazole derivatives have shown promising results as anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 . Therefore, “5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)” could be explored for its potential anticancer properties.

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers . This suggests that “5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)” could be used in similar applications for DNA marker detection.

Antiviral Activity

1,2,4-triazole derivatives have been synthesized in search of effective inhibitors of the Nsp13 helicase of the MERS coronavirus . This indicates that “5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)” could potentially be used in the development of antiviral drugs.

Library Synthesis of Novel Bis-heteroarylaminomethylnaphthoquinone Derivatives

“5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)” could potentially be used in the library synthesis of novel bis-heteroarylaminomethylnaphthoquinone derivatives . This could lead to the development of new compounds with potential applications in various fields.

Development of New Antimicrobial Agents

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . “5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)”, being a 1,2,4-triazole derivative, could be harnessed for its optimum antibacterial potential to deal with the escalating problems of microbial resistance .

Mécanisme D'action

Target of Action

Triazole compounds, a class to which this compound belongs, are known to interact with various biological targets . For instance, some triazoles are known to inhibit DNA synthesis .

Mode of Action

Some triazoles can bind to their targets, leading to changes in the target’s function .

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways .

Result of Action

Triazole compounds are known to have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-benzyl-3-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6S2/c26-18-22-20-16(24(18)12-14-7-3-1-4-8-14)11-17-21-23-19(27)25(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,26)(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDMQHNYBQEXKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=NNC(=S)N3CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

![3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid](/img/structure/B2399987.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2399993.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2399998.png)

![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)